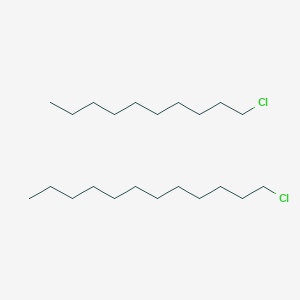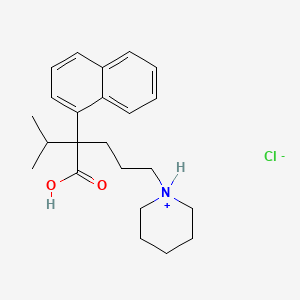
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-piperidinopropyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-piperidinopropyl)-, hydrochloride is a synthetic organic compound that belongs to the class of naphthalene derivatives. It is a hydrochloride salt form of 1-naphthaleneacetic acid, which is a well-known plant growth regulator. This compound has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1-naphthaleneacetic acid as the starting material.
Reaction Steps: The synthesis involves the alkylation of 1-naphthaleneacetic acid with alpha-isopropyl-alpha-(3-piperidinopropyl)-amine under specific reaction conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions and at a controlled temperature.
Industrial Production Methods:
Large-Scale Synthesis: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes the use of reactors and continuous flow processes to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities and obtain the desired compound in high purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can occur at different positions on the naphthalene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Typical reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, and alcohols.
Reduction Products: Reduction reactions can produce alcohols and amines.
Substitution Products: Substitution reactions can result in the formation of alkylated or amino-substituted derivatives.
Scientific Research Applications
Chemistry: This compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is employed in plant growth studies and as a tool to investigate the effects of auxins on plant development.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. It acts as an auxin, a class of plant hormones that regulate various aspects of plant growth and development. The exact mechanism involves binding to auxin receptors and influencing gene expression and cellular processes.
Comparison with Similar Compounds
Indole-3-acetic acid (IAA): Another common plant growth regulator with similar auxin activity.
2,4-Dichlorophenoxyacetic acid (2,4-D): A synthetic auxin used as a herbicide.
Naphthaleneacetic acid (NAA): The parent compound of the hydrochloride salt.
Uniqueness:
Structural Differences: The presence of the alpha-isopropyl-alpha-(3-piperidinopropyl) group distinguishes this compound from other naphthalene derivatives.
Functional Properties: The hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications.
This detailed overview provides a comprehensive understanding of 1-Naphthaleneacetic acid, alpha-isopropyl-alpha-(3-piperidinopropyl)-, hydrochloride, its preparation, reactions, applications, and comparison with similar compounds
Properties
CAS No. |
6525-13-9 |
|---|---|
Molecular Formula |
C23H32ClNO2 |
Molecular Weight |
390.0 g/mol |
IUPAC Name |
2-naphthalen-1-yl-5-piperidin-1-ium-1-yl-2-propan-2-ylpentanoic acid;chloride |
InChI |
InChI=1S/C23H31NO2.ClH/c1-18(2)23(22(25)26,14-9-17-24-15-6-3-7-16-24)21-13-8-11-19-10-4-5-12-20(19)21;/h4-5,8,10-13,18H,3,6-7,9,14-17H2,1-2H3,(H,25,26);1H |
InChI Key |
MVOZKCGANZDCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC[NH+]1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





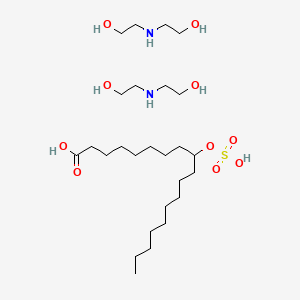
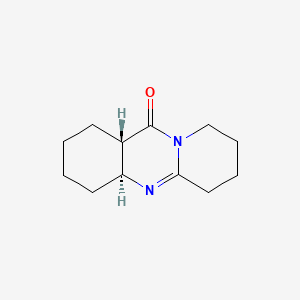
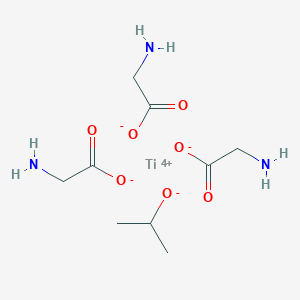

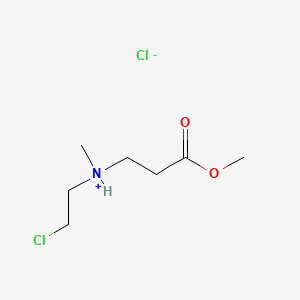
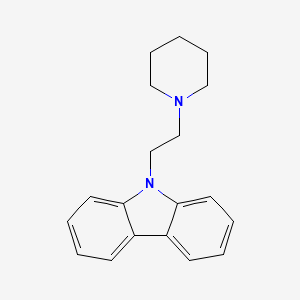

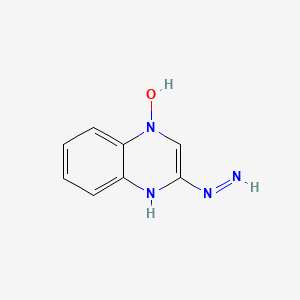
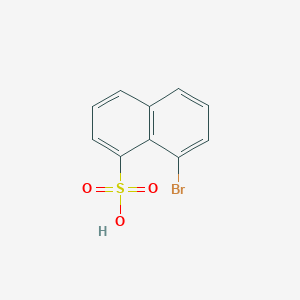
![Chloro[(dichlorophenyl)methyl]methylbenzene](/img/structure/B15347207.png)
